4-Butoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide
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Overview
Description
4-Butoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrimidine Core: The imidazo[1,2-a]pyrimidine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction using butanol and a suitable leaving group, such as a halide.
Coupling with Benzamide: The final step involves coupling the imidazo[1,2-a]pyrimidine derivative with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-Butoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Employed in studying the biological pathways and molecular targets involved in various diseases.
Chemical Biology: Utilized as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Butoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Methylimidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-a]pyridine
- 3,4-Difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Uniqueness
4-Butoxy-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butoxy group and the benzamide moiety enhances its solubility and binding affinity to molecular targets, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-butoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H24N4O2/c1-3-4-15-30-21-11-7-19(8-12-21)23(29)26-20-9-5-18(6-10-20)22-16-28-14-13-17(2)25-24(28)27-22/h5-14,16H,3-4,15H2,1-2H3,(H,26,29) |
InChI Key |
RZUOBFJWHKMKGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C |
Origin of Product |
United States |
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